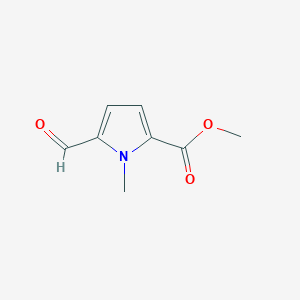

methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate

Descripción

BenchChem offers high-quality methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 5-formyl-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-6(5-10)3-4-7(9)8(11)12-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOREUNKCJRSPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C(=O)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

"methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate" properties

Title: Methyl 5-Formyl-1-Methyl-1H-Pyrrole-2-Carboxylate: A Technical Guide to Properties, Reactivity, and Applications in Advanced Drug Design

Executive Summary

As a Senior Application Scientist specializing in molecular building blocks, I frequently encounter the challenge of balancing structural complexity with synthetic tractability. Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS: 1198-75-0) is a highly functionalized, electron-modulated heterocycle that serves as a cornerstone in modern drug discovery. Its unique 2,5-disubstitution pattern and N-methylation make it an invaluable scaffold for synthesizing highly permeable semipeptidic macrocycles and potent small-molecule kinase inhibitors. This whitepaper details its physicochemical profile, self-validating synthetic protocols, and mechanistic role in advanced therapeutics.

Physicochemical Profiling

Understanding the baseline properties of this pyrrole derivative is critical for predicting its behavior in both synthetic workflows and biological systems. The N-methyl group eliminates a hydrogen bond donor, which is a strategic advantage for increasing lipophilicity and membrane permeability[1].

Table 1: Core Physicochemical Properties

| Property | Value |

| Chemical Name | Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate |

| CAS Registry Number | 1198-75-0 |

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.16 g/mol |

| SMILES | O=Cc1ccc(C(=O)OC)n1C |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

Synthetic Methodologies & Mechanistic Insights

The utility of a chemical building block lies in its predictable reactivity. The synthesis and downstream functionalization of methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate rely on exploiting the electronic distribution of the pyrrole ring.

Upstream Synthesis: Vilsmeier-Haack Formylation

The compound is typically synthesized via the Vilsmeier-Haack formylation of methyl 1-methyl-1H-pyrrole-2-carboxylate[2].

-

Causality & Mechanism: The Vilsmeier reagent (a chloroiminium ion generated from POCl₃ and DMF) acts as a strong electrophile. The electron-withdrawing ester group at the C2 position deactivates the adjacent ring positions, directing the electrophilic aromatic substitution regioselectively to the less sterically hindered and electronically favored C5 position[2].

Downstream Protocol A: Reduction to Hydroxymethyl Derivative

The formyl group is a versatile handle. Reduction to the corresponding alcohol is a standard procedure in the synthesis of kinase inhibitors targeting inflammatory pathways[3].

Step-by-Step Methodology:

-

Initiation: Dissolve methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate (1.1 g, 6.58 mmol) in a cosolvent mixture of MeOH (50 mL) and THF (15 mL) at 0 °C[3].

-

Reduction: Add sodium borohydride (0.249 g, 6.58 mmol) portion-wise to the solution to control the exothermic evolution of hydrogen gas[3].

-

Propagation: Stir the resulting mixture at 0 °C for 2 hours to ensure complete conversion[3].

-

Quenching: Slowly quench the reaction with saturated aqueous ammonium chloride (50 mL) to safely neutralize excess hydride[3].

-

Isolation: Filter the resulting white solid precipitate and dry under vacuum[3].

-

Self-Validating System Check: Monitor the reaction via TLC (Hexanes/EtOAc) to ensure the disappearance of the UV-active aldehyde spot. Post-isolation, confirm the structure via ¹H-NMR (verifying the disappearance of the aldehydic proton at ~9.5 ppm and the appearance of the methylene protons at ~4.5 ppm)[3].

Downstream Protocol B: Oxime Formation for Macrocycle Linkers

To synthesize semipeptidic macrocycles, the aldehyde is often converted to an oxime, which is subsequently reduced to an amine[1].

Step-by-Step Methodology:

-

Dispersion: Disperse the starting material (1.65 g, 9.90 mmol) in water (100 mL) at 80 °C[1].

-

Solubilization: Add methanol dropwise until a transparent solution is achieved, overcoming the compound's limited aqueous solubility[1].

-

Condensation: Dropwise add a solution of hydroxylamine hydrochloride (1.37 g, 9.90 mmol) and potassium carbonate (1.37 g, 19.8 mmol) in water (10 mL)[1].

-

Precipitation: Allow the mixture to cool to room temperature, inducing the precipitation of the oxime intermediate[1].

-

Isolation: Collect the white precipitate by filtration and purify via washing[1].

-

Self-Validating System Check: The formation of the white precipitate is a primary visual indicator. Confirm complete conversion by LC-MS (observing a mass shift of +15 Da relative to the aldehyde) and verify the E/Z isomer ratio via ¹H-NMR prior to subsequent reduction steps[1].

Fig 1. Synthetic workflows utilizing methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate.

Application in Drug Design: Passive Permeability & Macrocycles

A major challenge in modern drug discovery is achieving oral bioavailability for molecules that violate Lipinski's Rule of Five, such as macrocyclic peptides. The integration of the methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate scaffold as a structural linker has been shown to significantly enhance passive membrane permeability[1].

Mechanistic Causality: In my experience optimizing macrocycles, a critical failure point is the exposure of polar backbone atoms during membrane transit. The 2,5-substitution pattern of this pyrrole derivative geometrically forces the macrocycle into an endo orientation, which promotes the formation of Intramolecular Hydrogen Bonds (IMHBs) with facing carbonyl H-bond acceptors[1]. Furthermore, the N-methylation is a dual-purpose modification: it increases overall lipophilicity by removing a hydrogen bond donor, and it chemically stabilizes the electron-rich pyrrole ring by suppressing the formation of highly reactive, degradative azafulvenium species[1]. This structural tuning directly correlates with vastly improved performance in Parallel Artificial Membrane Permeability Assays (PAMPA)[1].

Application in Drug Design: Kinase Inhibition (Syk/p38 MAPK)

Beyond macrocycles, derivatives of this compound serve as foundational scaffolds for small-molecule kinase inhibitors targeting severe inflammatory pathways[3].

Mechanistic Causality: In chronic inflammatory diseases like Inflammatory Bowel Disease (IBD) and Chronic Obstructive Pulmonary Disease (COPD), the mucosal inflammatory response is driven by excessive T-cell activation[3]. The signaling cascade begins at the T-cell receptor, where Src family kinases (Fyn, Lck) initiate tyrosine phosphorylation, subsequently recruiting Syk/ZAP-70 kinases[3]. Downstream, p38 MAP kinase amplifies the signal, leading to the transcription of pro-inflammatory cytokines.

By utilizing the hydroxymethyl derivative of our target pyrrole, researchers have synthesized aniline-substituted diarylureas that act as potent, ATP-competitive dual inhibitors of Syk and p38 MAPK[3]. The functionalized pyrrole ring provides a critical vector for hydrogen bonding within the highly conserved hinge region of these kinases, effectively halting the phosphorylation cascade and dampening the release of cytokines like IL-6 and TNF-α[3].

Fig 2. Inhibition of Syk and p38 MAPK signaling pathways by pyrrole-derived compounds.

References

- Source: Google Patents (US9458104B2)

- Source: Google Patents (US10072034B2)

-

Title: Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles Source: Journal of Medicinal Chemistry (ACS Publications / PMC) URL: [Link]

-

Title: tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate / Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate Catalog Source: AA Blocks URL: [Link]

Sources

Synthesis and Mechanistic Evaluation of Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate: A Comprehensive Technical Guide

Executive Summary

Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS: 68108-18-9) is a highly functionalized heteroaromatic building block. Characterized by an aldehyde, a methyl ester, and an N-methyl group, this scaffold is a critical precursor in modern drug discovery. It is extensively utilized in the synthesis of highly permeable semipeptidic macrocycles for passive diffusion , as well as in the development of potent RORγ modulators for autoimmune diseases . This whitepaper details the mechanistic rationale, retrosynthetic strategy, and a self-validating experimental protocol for its synthesis.

Mechanistic Rationale & Structural Causality

The synthesis of this target molecule relies on the . This transformation is the gold standard for introducing a formyl group onto electron-rich heterocycles due to its mild conditions and exceptional regioselectivity.

Causality of Regioselectivity: The pyrrole ring is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). However, the regiochemical outcome is strictly governed by the existing substituents:

-

The C2 Ester Group: The methyl carboxylate group exerts a strong electron-withdrawing effect via resonance (-M) and induction (-I). This deactivates the adjacent C3 position and, to a lesser extent, C4.

-

The N-Methyl Group: The nitrogen lone pair heavily activates the alpha positions (C2 and C5). Because the N-methyl group prevents tautomerization and provides a slight inductive (+I) boost, the ring remains highly nucleophilic.

With C2 sterically and electronically blocked by the ester, the C5 position emerges as the absolute thermodynamic and kinetic sink for electrophilic attack. Consequently, the highly electrophilic chloromethyliminium ion (Vilsmeier reagent) attacks exclusively at C5.

Vilsmeier-Haack formylation mechanism and regioselective C5 substitution pathway.

Retrosynthetic Strategy

While one could theoretically formylate methyl 1H-pyrrole-2-carboxylate and subsequently N-methylate the product, unprotected electron-rich pyrroles are prone to forming highly reactive azafulvene intermediates. This leads to instability, unwanted polymerization, and complex purification pipelines .

Therefore, the optimal, self-validating sequence utilizes methyl 1-methyl-1H-pyrrole-2-carboxylate as the starting material. By pre-installing the N-methyl group, the nitrogen lone pair is stabilized, preventing azafulvene formation and ensuring a clean, high-yielding electrophilic aromatic substitution.

Step-by-step experimental workflow for the synthesis and isolation of the target molecule.

Detailed Experimental Protocol

The following protocol is engineered for high-fidelity scale-up, incorporating specific checkpoints to ensure a self-validating workflow .

Step 1: Generation of the Vilsmeier Reagent

-

Charge a flame-dried, argon-purged reaction flask with anhydrous N,N-dimethylformamide (DMF) (11.0 volumes relative to substrate).

-

Cool the flask to 0 °C using an ice-water bath.

-

Add phosphorus oxychloride (POCl₃) (5.0 equivalents) dropwise over 30 minutes.

-

Causality: The reaction between POCl₃ and DMF is highly exothermic. Strict temperature control at 0 °C prevents the thermal degradation of the unstable chloromethyliminium salt.

-

-

Remove the ice bath and stir the mixture at room temperature for 1 hour to ensure complete reagent formation.

Step 2: Electrophilic Aromatic Substitution

-

In a separate flask, dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous 1,2-dichloroethane (1,2-DCE) (20.0 volumes).

-

Causality: 1,2-DCE is chosen because it is a polar, aprotic solvent that effectively solubilizes the iminium intermediate and possesses a boiling point (~83 °C) perfectly suited for the subsequent heating step.

-

-

Cool the substrate solution to 0 °C and transfer the freshly prepared Vilsmeier reagent into it dropwise.

-

Heat the reaction mixture to 80 °C and stir for 8 hours.

-

Validation Check: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1). The starting material spot should completely disappear, replaced by a highly polar baseline spot (the iminium salt).

-

Step 3: Quenching and Hydrolysis

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches a pH of 7–8.

-

Causality: The initial adduct is a stable iminium salt. Adjusting the pH to slightly alkaline conditions drives the hydrolysis of the iminium to the target aldehyde while safely neutralizing the phosphoric acid byproducts. Crucially, keeping the pH below 9 prevents the unwanted saponification of the C2 methyl ester.

-

Step 4: Isolation and Purification

-

Extract the aqueous mixture with Ethyl Acetate (3 × 15 volumes).

-

Wash the combined organic layers with distilled water (2 × 10 volumes) and brine (1 × 10 volumes) to remove residual DMF.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (Silica gel, gradient elution from Petroleum Ether/Ethyl Acetate 5:1 to 2:1) to afford the pure product as a solid.

Quantitative Data & Reaction Parameters

The table below summarizes the stoichiometric requirements and expected yields based on validated scale-up parameters.

| Reagent / Parameter | Role | Equivalents / Volume | Temperature | Time |

| Methyl 1-methyl-1H-pyrrole-2-carboxylate | Starting Material | 1.0 eq (e.g., 288 mmol) | - | - |

| N,N-Dimethylformamide (DMF) | Reagent / Solvent | 11.0 vol (e.g., 440 mL) | 0 °C → RT | 1 h |

| Phosphorus Oxychloride (POCl₃) | Activating Agent | 5.0 eq (e.g., 1.44 mol) | 0 °C | 30 min |

| 1,2-Dichloroethane (1,2-DCE) | Reaction Solvent | 20.0 vol (e.g., 800 mL) | 80 °C | 8 h |

| Sat. Aqueous NaHCO₃ | Quench / Hydrolysis | As needed (pH 7-8) | 0 °C → RT | 1 h |

| Target Product Yield | Final Compound | ~85 - 92% | - | - |

References

-

Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles Journal of Medicinal Chemistry (ACS) / NIH PubMed Central URL:[Link]

- Carboxamide or sulfonamide substituted nitrogen-containing 5-membered heterocycles as modulators for the orphan nuclear receptor RORγ (US9458104B2)

-

Vilsmeier-Haack Reaction: Mechanism and Literature Organic Chemistry Portal URL:[Link]

An In-depth Technical Guide to Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS 1198-75-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate, with the CAS number 1198-75-0, is a highly functionalized pyrrole derivative that has garnered significant attention as a versatile building block in organic synthesis. The pyrrole scaffold is a privileged heterocycle, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate, with a particular focus on its utility in the field of drug discovery and development.

The strategic placement of a formyl group and a methyl ester on the N-methylated pyrrole ring offers multiple avenues for synthetic diversification, making it a valuable intermediate for the construction of complex molecular architectures.[2] The aldehyde functionality serves as a handle for a wide array of chemical transformations, including condensations, oxidations, and reductions, while the ester group can be readily modified through hydrolysis, amidation, or reduction. This dual functionality allows for the sequential or orthogonal elaboration of the pyrrole core, enabling the synthesis of diverse libraries of compounds for biological screening.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its effective utilization in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1198-75-0 | [3] |

| Molecular Formula | C₈H₉NO₃ | [3] |

| Molecular Weight | 167.16 g/mol | [4] |

| Appearance | White to orange solid | |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Refrigerator |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the N-methyl group (a singlet around 3.8-4.0 ppm), the methyl ester group (a singlet around 3.7-3.9 ppm), the two pyrrole ring protons (doublets in the aromatic region, typically between 6.0 and 7.5 ppm), and the aldehyde proton (a singlet downfield, around 9.5-10.0 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will exhibit signals for the eight distinct carbon atoms. Key resonances would include the carbonyl carbons of the ester and aldehyde (typically in the range of 160-190 ppm), the carbons of the pyrrole ring (in the aromatic region, approximately 110-140 ppm), and the methyl carbons of the N-methyl and ester groups (in the aliphatic region, around 35-55 ppm).[5]

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and aldehyde groups, typically found in the region of 1650-1750 cm⁻¹. The C-H stretching vibrations of the aromatic and methyl groups will appear around 2850-3100 cm⁻¹. The C-N stretching of the pyrrole ring is also expected in the fingerprint region.[6]

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 167.16). Fragmentation patterns would likely involve the loss of the methoxy group from the ester or the formyl group. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Predicted m/z for [M+H]⁺ is 168.06552.[6]

Synthesis and Mechanistic Insights

The primary and most efficient method for the synthesis of methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate is the Vilsmeier-Haack formylation of its precursor, methyl 1-methyl-1H-pyrrole-2-carboxylate.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7] The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[8]

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium salt, is a relatively weak electrophile, and therefore, the reaction is most effective on highly activated aromatic systems like pyrroles.[9]

Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction can be broken down into two key stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.[8]

Caption: Vilsmeier-Haack Formylation Workflow.

Experimental Protocol: Synthesis of Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of pyrrole derivatives.[10]

Materials:

-

Methyl 1-methyl-1H-pyrrole-2-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

To a stirred solution of anhydrous DMF in anhydrous DCM, cooled in an ice bath (0 °C), add POCl₃ dropwise under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of methyl 1-methyl-1H-pyrrole-2-carboxylate in anhydrous DCM dropwise to the Vilsmeier reagent solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding the mixture to a vigorously stirred, ice-cold saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate.

Reactivity and Synthetic Applications

The presence of both an aldehyde and an ester group on the pyrrole ring makes methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate a highly versatile synthon.

Reactions of the Formyl Group

The aldehyde functionality is a gateway to a multitude of chemical transformations:

-

Condensation Reactions: The formyl group readily undergoes condensation with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and vinylogous systems, respectively. These reactions are fundamental in the construction of more complex heterocyclic frameworks.[11]

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide a powerful means to introduce carbon-carbon double bonds, allowing for the extension of side chains and the synthesis of conjugated systems.

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid, providing a route to pyrrole-2,5-dicarboxylic acid derivatives.

-

Reduction: Reduction of the formyl group to a hydroxymethyl group can be achieved using various reducing agents, such as sodium borohydride. This introduces a new functional group for further elaboration.

-

Conversion to other Functional Groups: The formyl group can be converted to a nitrile or an oxime, which can then be further transformed.[11]

Reactions of the Ester Group

The methyl ester group also offers several possibilities for chemical modification:

-

Hydrolysis: Saponification of the ester to the corresponding carboxylic acid is a common transformation, enabling the formation of amide bonds or other carboxylic acid-derived functionalities.[12]

-

Amidation: Direct reaction with amines can form the corresponding amides, a key linkage in many biologically active molecules.

-

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

-

Transesterification: The methyl ester can be converted to other esters by reaction with different alcohols under appropriate catalytic conditions.[13]

Caption: Synthetic transformations of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

Pyrrole-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate serves as a key intermediate in the synthesis of various bioactive molecules.

While specific examples of marketed drugs derived directly from this starting material are not prominently featured in the public domain, its structural motifs are present in numerous pharmacologically active compounds. The pyrrole-2-carboxaldehyde unit is a common feature in natural products with interesting biological profiles.[14] For instance, various pyrrole alkaloids isolated from natural sources possess this core structure and have demonstrated a range of bioactivities.

The synthetic versatility of methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate makes it an ideal scaffold for the generation of compound libraries for high-throughput screening in drug discovery programs. By systematically modifying the formyl and ester functionalities, medicinal chemists can explore the structure-activity relationships (SAR) of novel pyrrole derivatives, leading to the identification of potent and selective drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate.

-

Hazard Identification: Based on data for similar compounds, it may cause skin and eye irritation.[3][4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed and up-to-date safety and handling information.

Conclusion

Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules relevant to drug discovery and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the rich and diverse reactivity of its formyl and ester functional groups, provides chemists with a powerful tool for generating novel pyrrole-based compounds. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers and drug development professionals to fully exploit the synthetic potential of this important intermediate.

References

- Krutošíková, A., & Dandárová, M. (1996).

-

NextSDS. (n.d.). methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate — Chemical Substance Information. Retrieved March 18, 2026, from [Link]

- Kim, M. J., Gaube, S. M., Beh, M. H. R., Smith, C. D., & Thompson, A. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(55), 31773–31780.

- Banwell, M. G., & Lan, P. (2018). The Total Synthesis of Pyrrole-Containing and Related Marine Natural Products. Israel Journal of Chemistry, 58(5), 595-608.

-

Chemistry Steps. (2023, April 23). Vilsmeier-Haack Reaction. Retrieved March 18, 2026, from [Link]

-

Wikipedia. (2023, December 26). Vilsmeier–Haack reaction. Retrieved March 18, 2026, from [Link]

- Patil, S. A., Patil, R., Patil, S. A., & Bugarin, A. (2014). Review Article on Vilsmeier-Haack Reaction. International Journal of ChemTech Research, 6(5), 2824-2828.

-

ChemistNATE. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved March 18, 2026, from [Link]

-

Royal Society of Chemistry. (2014). Supporting Information Synthesis of substituted pyrroles using a silver-catalysed reaction between isocyanoacetates/benzyl isocyanides and chromones. Retrieved March 18, 2026, from [Link]

-

MDPI. (2023, March 16). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved March 18, 2026, from [Link]

- Jones, R. A., Quintanilla-Lopez, G., Taheri, S. A. N., & Hania, M. M. (2000). Pyrrole studies part 47. 13C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ARKIVOC, 2000(3), 382-392.

- Matsugo, S., & Nakamura, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2589.

- Orita, A., et al. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 22(11), 1594-1599.

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. In NIST Chemistry WebBook. Retrieved March 18, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 2-formylpyrrole-4-carboxylic acid methyl ester. Retrieved March 18, 2026, from [Link]

- Wang, Y., et al. (2022). Enzymatic synthesis of novel pyrrole esters and their thermal stability. Journal of the Chinese Chemical Society, 69(10), 1833-1840.

-

PubChemLite. (n.d.). Methyl 5-formyl-1-methyl-1h-pyrrole-2-carboxylate. Retrieved March 18, 2026, from [Link]

Sources

- 1. scitechnol.com [scitechnol.com]

- 2. nbinno.com [nbinno.com]

- 3. nextsds.com [nextsds.com]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rsc.org [rsc.org]

- 12. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block in organic synthesis and medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights into its synthesis, characterization, and reactivity.

Introduction: The Significance of a Versatile Pyrrole Scaffold

The pyrrole ring is a fundamental motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in diverse chemical transformations make it a privileged scaffold in drug discovery. Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate, in particular, stands out as a highly functionalized and versatile intermediate. The presence of three distinct reactive sites—the aldehyde, the ester, and the activated pyrrole ring—offers a rich platform for the construction of complex molecular architectures. This guide will delve into the essential technical aspects of this compound, providing researchers with the knowledge to effectively utilize it in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is paramount for its successful application in research and development.

General Properties

| Property | Value | Source |

| CAS Number | 1198-75-0 | [2] |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Appearance | White to orange solid | [3] |

| Storage | Refrigerator | [3] |

Spectroscopic Characterization

Expected ¹H NMR Spectral Data (in CDCl₃):

-

N-CH₃: A singlet around 3.9-4.1 ppm.

-

O-CH₃: A singlet around 3.8-3.9 ppm.

-

Pyrrole Protons (H-3 and H-4): Two doublets in the aromatic region (6.0-7.5 ppm), with coupling constants characteristic of vicinal protons on a pyrrole ring.

-

Aldehyde Proton (CHO): A singlet in the downfield region, typically around 9.5-10.0 ppm.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

N-CH₃: A signal around 35-40 ppm.

-

O-CH₃: A signal around 51-53 ppm.

-

Pyrrole Carbons: Signals in the aromatic region (110-140 ppm).

-

Ester Carbonyl (C=O): A signal around 160-165 ppm.

-

Aldehyde Carbonyl (C=O): A signal in the highly deshielded region, around 180-185 ppm.

Expected Infrared (IR) Spectral Data:

-

C=O Stretch (Ester): A strong absorption band around 1710-1730 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong absorption band around 1670-1690 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C-N and C-C Stretches (Pyrrole Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): A peak at m/z = 167.

Synthesis of Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of its precursor, methyl 1-methyl-1H-pyrrole-2-carboxylate.

The Vilsmeier-Haack Reaction: A Powerful Formylation Tool

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium species, to introduce a formyl group onto the substrate.

Diagram of the Vilsmeier-Haack Reaction Mechanism:

Sources

- 1. alliedacademies.org [alliedacademies.org]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. Methyl 5-formyl-1H-pyrrole-2-carboxylate | 1197-13-3 [sigmaaldrich.com]

- 4. 1197-13-3|Methyl 5-formyl-1H-pyrrole-2-carboxylate|BLD Pharm [bldpharm.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

Spectroscopic Characterization of Methyl 5-Formyl-1-Methyl-1H-Pyrrole-2-Carboxylate: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate , a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific N-methylated compound, this guide employs a scientifically rigorous approach by presenting and interpreting the experimental spectral data of its close structural analogue, methyl 5-formyl-1H-pyrrole-2-carboxylate . Subsequently, a detailed, expert-driven analysis is provided to predict and explain the expected spectral features of the target molecule, focusing on the influence of N-methylation. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical reference and an educational tool for the spectroscopic analysis of substituted pyrroles.

Introduction: The Significance of Pyrrole Scaffolds and the Need for Precise Characterization

Pyrrole-based compounds are of immense interest in the field of drug discovery and materials science due to their diverse biological activities and unique electronic properties. The specific substitution pattern on the pyrrole ring dictates the molecule's function, making unambiguous structural elucidation paramount. Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate is a versatile intermediate, with its formyl and carboxylate moieties providing handles for further chemical transformations.

Accurate and comprehensive spectroscopic analysis is the cornerstone of chemical synthesis, ensuring the identity, purity, and structural integrity of a target molecule. This guide delves into the core spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

The structural differences and similarities between the target molecule and its analogue are key to understanding their respective spectra.

Figure 1. Comparison of the target molecule and its analogue.

The following sections will detail the expected and observed spectral data for these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Experimental Data for Methyl 5-formyl-1H-pyrrole-2-carboxylate (Analogue)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 | s | 1H | CHO |

| ~7.0 | d | 1H | Pyrrole H |

| ~6.8 | d | 1H | Pyrrole H |

| ~3.8 | s | 3H | OCH₃ |

| ~12.0 | br s | 1H | NH |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The data presented here is a representative example based on typical values for such compounds.

Interpretation of the ¹H NMR Spectrum of the Analogue:

-

Aldehyde Proton (CHO): A sharp singlet at around 9.5 ppm is characteristic of an aldehyde proton. Its downfield shift is due to the deshielding effect of the carbonyl group.

-

Pyrrole Protons: The two doublets in the aromatic region (around 7.0 and 6.8 ppm) correspond to the two protons on the pyrrole ring. The coupling between them (typically a small J-coupling of ~4 Hz) confirms their adjacent positions.

-

Methyl Ester Protons (OCH₃): The sharp singlet at approximately 3.8 ppm, integrating to three protons, is indicative of the methyl group of the ester functionality.

-

NH Proton: A broad singlet, often found far downfield (around 12.0 ppm), is characteristic of the N-H proton of the pyrrole ring. Its broadness is due to quadrupole broadening and potential hydrogen bonding.

Predicted ¹H NMR Spectrum of Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate (Target Molecule):

The primary difference in the ¹H NMR spectrum of the target molecule will be the disappearance of the broad NH proton signal and the appearance of a new singlet corresponding to the N-methyl group .

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 | s | 1H | CHO |

| ~7.0 | d | 1H | Pyrrole H |

| ~6.8 | d | 1H | Pyrrole H |

| ~3.9 | s | 3H | N-CH₃ |

| ~3.8 | s | 3H | OCH₃ |

Rationale for Predicted Shifts:

-

N-CH₃ Proton: The most significant change will be the appearance of a new singlet at around 3.9 ppm, integrating to three protons. This signal corresponds to the methyl group attached to the nitrogen atom. Its chemical shift is slightly downfield compared to the O-methyl group due to the electronic environment of the pyrrole ring.

-

Pyrrole and Other Protons: The chemical shifts of the aldehyde, pyrrole, and ester methyl protons are expected to be largely similar to the analogue, with only minor variations due to the change in the electronic nature of the ring upon N-methylation.

¹³C NMR Spectroscopy

Experimental Data for Methyl 5-formyl-1H-pyrrole-2-carboxylate (Analogue)

| Chemical Shift (δ) ppm | Assignment |

| ~180 | CHO |

| ~160 | COO |

| ~135 | Pyrrole C |

| ~130 | Pyrrole C |

| ~120 | Pyrrole C |

| ~115 | Pyrrole C |

| ~52 | OCH₃ |

Interpretation of the ¹³C NMR Spectrum of the Analogue:

-

Carbonyl Carbons: The two signals in the downfield region correspond to the carbonyl carbons of the aldehyde (~180 ppm) and the ester (~160 ppm) groups.

-

Pyrrole Carbons: The four signals between 115 and 135 ppm are assigned to the four carbons of the pyrrole ring.

-

Methyl Ester Carbon: The signal at approximately 52 ppm corresponds to the carbon of the ester's methyl group.

Predicted ¹³C NMR Spectrum of Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate (Target Molecule):

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~180 | CHO |

| ~160 | COO |

| ~136 | Pyrrole C |

| ~131 | Pyrrole C |

| ~121 | Pyrrole C |

| ~116 | Pyrrole C |

| ~52 | OCH₃ |

| ~35 | N-CH₃ |

Rationale for Predicted Shifts:

-

N-CH₃ Carbon: A new signal will appear in the aliphatic region, around 35 ppm, corresponding to the carbon of the N-methyl group.

-

Other Carbons: The chemical shifts of the other carbons are expected to show minor changes upon N-methylation. The exact positions would require experimental verification but are predicted to be in the same general regions as the analogue.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

Experimental Data for Methyl 5-formyl-1H-pyrrole-2-carboxylate (Analogue)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~1700 | Strong | C=O Stretch (Ester) |

| ~1660 | Strong | C=O Stretch (Aldehyde) |

| ~1550 | Medium | C=C Stretch (Pyrrole) |

| ~1250 | Strong | C-O Stretch (Ester) |

Interpretation of the IR Spectrum of the Analogue:

-

N-H Stretch: The broad absorption band around 3300 cm⁻¹ is a clear indication of the N-H stretching vibration of the pyrrole ring.

-

Carbonyl Stretches: Two distinct, strong absorption bands are observed for the two carbonyl groups. The ester C=O stretch typically appears at a higher wavenumber (~1700 cm⁻¹) than the aldehyde C=O stretch (~1660 cm⁻¹), which is conjugated with the pyrrole ring.

-

Aromatic C=C Stretch: The absorption around 1550 cm⁻¹ is characteristic of the C=C stretching vibrations within the pyrrole ring.

-

C-O Stretch: The strong band around 1250 cm⁻¹ is attributed to the C-O stretching vibration of the ester group.

Predicted IR Spectrum of Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate (Target Molecule):

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H Stretch (Methyl) |

| ~1700 | Strong | C=O Stretch (Ester) |

| ~1660 | Strong | C=O Stretch (Aldehyde) |

| ~1550 | Medium | C=C Stretch (Pyrrole) |

| ~1250 | Strong | C-O Stretch (Ester) |

Rationale for Predicted Changes:

-

Absence of N-H Stretch: The most significant change will be the complete disappearance of the broad N-H stretching band around 3300 cm⁻¹.

-

Appearance of C-H Stretches: New, medium-intensity bands will appear in the 2950-2850 cm⁻¹ region, corresponding to the C-H stretching vibrations of the N-methyl and O-methyl groups.

-

Carbonyl and Ring Vibrations: The positions of the carbonyl and pyrrole ring stretching vibrations are expected to be very similar to those of the analogue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Predicted Mass Spectrum for Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate (Target Molecule)

The molecular formula for the target molecule is C₈H₉NO₃, with a monoisotopic mass of 167.0582 g/mol .

| m/z | Predicted Adduct |

| 168.0655 | [M+H]⁺ |

| 190.0475 | [M+Na]⁺ |

| 167.0577 | [M]⁺ |

Data predicted by computational tools available on PubChem.[1]

Interpretation of the Predicted Mass Spectrum:

In a typical electrospray ionization (ESI) mass spectrum, the most prominent peaks would correspond to the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

Fragmentation Pattern:

While detailed fragmentation is complex, some expected losses include:

-

Loss of the methoxy group (-OCH₃) from the ester.

-

Loss of the formyl group (-CHO).

-

Decarbonylation (loss of CO).

A detailed analysis of the fragmentation pattern would require tandem mass spectrometry (MS/MS) experiments.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectral data discussed in this guide.

NMR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process and reference the spectrum similarly to the ¹H spectrum.

-

IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation (ESI): Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal.

-

Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range.

-

Workflow and Logic

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel pyrrole derivative.

Figure 2. General workflow for spectroscopic characterization.

Conclusion

This guide has provided a detailed framework for the spectroscopic characterization of methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate . By leveraging experimental data from a close structural analogue and applying fundamental principles of spectroscopy, we have predicted and rationalized the key spectral features of the target molecule. This approach underscores the importance of a deep understanding of structure-property relationships in chemical analysis. The protocols and interpretations presented herein serve as a valuable resource for scientists working with substituted pyrroles and other heterocyclic systems, enabling confident and accurate structural determination.

References

-

PubChem. Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate. [Link]

-

The Royal Society of Chemistry. Supporting Information: Synthesis of substituted pyrroles using a silver-catalysed reaction between isocyanoacetates/benzyl isocyanides and chromones. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate: A Bifunctional Scaffold in Advanced Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the architectural constraints of small molecules often dictate their pharmacokinetic success. Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS: 1198-75-0) has emerged as a highly versatile, bifunctional heterocyclic building block. Featuring an N-methylated pyrrole core flanked by orthogonal reactive handles—a C2-methyl ester and a C5-aldehyde—this compound serves as a critical intermediate in the synthesis of semipeptidic macrocycles, dual Syk/p38 MAPK kinase inhibitors, and RORγ modulators.

This technical guide dissects the structural rationale, synthetic methodologies, and pharmaceutical applications of this compound, providing researchers with field-proven protocols and mechanistic insights.

Structural Rationale & Physicochemical Impact

The specific substitution pattern of methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate is not arbitrary; it is a calculated design to overcome the intrinsic liabilities of the pyrrole ring.

-

Suppression of Azafulvene Formation: Electron-rich pyrroles bearing hydroxymethyl or aminomethyl substituents are notoriously unstable. They readily eliminate water or ammonia to form highly reactive electrophilic azafulvenium species, leading to rapid polymerization. The introduction of an electron-withdrawing ester at C2 and an N-methyl group electronically stabilizes the ring, suppressing azafulvenium formation and allowing for stable downstream functionalization [1].

-

Passive Membrane Permeability: In the development of macrocyclic drugs, the presence of exposed N-H hydrogen bond donors severely restricts cellular permeability. N-methylation of the pyrrole core eliminates this hydrogen bond donor, increasing lipophilicity and significantly enhancing the passive membrane permeability of the resulting macrocycles [1].

-

Orthogonal Bifunctionality: The C5-formyl group acts as an electrophilic handle for reductive amination or alcohol formation, while the C2-ester serves as a latent carboxylic acid for subsequent amidation or esterification, enabling precise, directional chain elongation.

Table 1: Structural Utility and Physicochemical Impact

| Structural Feature | Chemical Consequence | Biological / Pharmacokinetic Impact |

| N-Methyl Group | Eliminates N-H bond; increases steric bulk. | Enhances passive permeability (LogPe); prevents unwanted hydrogen bonding. |

| C2-Methyl Ester | Electron-withdrawing; latent acid. | Stabilizes pyrrole ring; enables controlled macrocyclization via saponification. |

| C5-Formyl Group | Electrophilic aldehyde center. | Facilitates oxime formation or reduction to hydroxymethyl for ether linkages. |

Synthetic Workflows and Mechanistic Logic

The de novo synthesis of methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate relies on the regioselective Vilsmeier-Haack formylation of methyl 1-methyl-1H-pyrrole-2-carboxylate.

Caption: Synthetic divergence of methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate into major pharmaceutical classes.

Protocol 1: Regioselective Vilsmeier-Haack Formylation

Causality & Self-Validation: The reaction utilizes POCl₃ and DMF to generate the chloromethyleneiminium ion (Vilsmeier reagent). The electron-withdrawing C2-ester deactivates the adjacent C3 and C4 positions, directing the electrophile exclusively to the C5 position.

-

Reagent Generation: Cool anhydrous DMF (3.0 equiv) to 0 °C under an inert atmosphere. Dropwise add POCl₃ (1.2 equiv).

-

Validation Check: The formation of a white solid/complex validates the successful generation of the active Vilsmeier electrophile.

-

-

Substrate Addition: Dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv) in anhydrous 1,2-dichloroethane and add dropwise to the complex at 0 °C.

-

Electrophilic Attack: Heat the mixture to 75 °C for 1 hour.

-

Validation Check: TLC monitoring (Hexane/EtOAc) should show the complete consumption of the starting material and the appearance of a lower-Rf, UV-active spot.

-

-

Hydrolysis & Isolation: Cool the reaction and slowly quench with 2M NaOH to adjust the pH to ~7.

-

Validation Check: The iminium intermediate hydrolyzes upon neutralization, resulting in the precipitation of the aldehyde product. Extract with EtOAc, wash with brine, and purify via recrystallization or flash chromatography.

-

Application 1: Semipeptidic Macrocycles

In the pursuit of targeting "undruggable" protein-protein interactions, heterocycle-containing macrocycles are highly valued. However, their passive permeability is often poor. Researchers have utilized methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate to synthesize bridging linkers that drastically improve cellular uptake [1].

The formyl group is first converted to an oxime using hydroxylamine hydrochloride, followed by a highly optimized reduction using LiBH₄ and Boc₂O to yield a protected aminomethyl derivative. This circumvents the instability of free pyrrolic amines.

Table 2: Impact of Pyrrole N-Methylation on Passive Permeability

Data adapted from structure-permeability relationship studies on semipeptidic macrocycles [1].

| Macrocycle Core Type | Hydrogen Bond Donors | Passive Permeability (LogPe) | Permeability Classification |

| Unmethylated 2,5-Pyrrole | High (Exposed N-H) | -7.72 | Poor |

| N-Methylated 2,5-Pyrrole | Reduced (No N-H) | -5.85 to -6.10 | High / Favorable |

Application 2: Kinase Inhibitors and RORγ Modulators

Beyond macrocycles, this compound is a vital precursor for small-molecule inhibitors targeting the immune system, specifically Syk (Spleen Tyrosine Kinase) and p38 MAPK pathways, which are implicated in Rheumatoid Arthritis and Inflammatory Bowel Disease (IBD) [2]. It is also utilized in synthesizing modulators for the orphan nuclear receptor RORγ [3].

To integrate the pyrrole into these complex pharmacophores, the C5-aldehyde is typically reduced to a hydroxymethyl group, which is subsequently coupled to naphthalen-1-yloxy or pyridin-2-yl-amino systems via etherification.

Caption: Interruption of the pro-inflammatory Syk/p38 MAPK signaling cascade by pyrrole-derived inhibitors.

Protocol 2: Chemoselective Reduction to Hydroxymethyl Derivative

Causality & Self-Validation: Sodium borohydride (NaBH₄) provides a mild, chemoselective source of hydride that reduces the highly electrophilic C5-aldehyde without affecting the C2-methyl ester.

-

Solvent System: Dissolve methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv) in a co-solvent mixture of MeOH and THF (approx. 3:1 ratio) and cool to 0 °C. Causality: MeOH provides the necessary proton source to complete the reduction cycle, while THF ensures complete solubility of the starting material.

-

Hydride Addition: Slowly add NaBH₄ (1.0 equiv) in portions to control the exothermic release of hydrogen gas.

-

Reaction Monitoring: Stir at 0 °C for 2 hours.

-

Validation Check: The cessation of hydrogen gas evolution indicates the consumption of the hydride. TLC analysis should confirm the disappearance of the aldehyde and the formation of a more polar alcohol spot.

-

-

Quenching: Slowly quench with saturated aqueous ammonium chloride.

-

Validation Check: A white solid will crash out of the solution upon quenching, validating the successful formation and desolvation of the product, methyl 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate [2].

-

Conclusion

Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate is far more than a simple heterocyclic intermediate; it is a meticulously engineered scaffold designed to bypass the chemical instability and poor pharmacokinetic profiles of standard pyrroles. By leveraging its orthogonal reactivity and favorable physicochemical properties, medicinal chemists can construct highly permeable macrocycles and potent kinase inhibitors, driving forward the treatment of complex inflammatory and autoimmune diseases.

References

-

Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

- Kinase inhibitors (US10072034B2).Google Patents.

- Carboxamide or sulfonamide substituted nitrogen-containing 5-membered heterocycles as modulators for the orphan nuclear receptor RORγ (US9458104B2).Google Patents.

Discovery and Applications of Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate in Modern Drug Design

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Scaffold Optimization, Macrocycle Permeability, and Kinase/Nuclear Receptor Inhibition

Introduction: The Emergence of a Privileged Scaffold

In the pursuit of novel therapeutics, the structural optimization of heterocyclic building blocks is paramount. Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS: 1198-75-0) has emerged as a highly versatile, privileged scaffold in modern medicinal chemistry[1]. Characterized by an N-methylated pyrrole core flanked by a C5-formyl group and a C2-carboxylate, this compound serves as a critical synthetic hub.

Historically, electron-rich pyrroles have presented significant challenges in drug development due to their chemical instability—specifically, their propensity to form highly reactive azafulvene intermediates[2]. The strategic N-methylation and electron-withdrawing carboxylate substitution of this scaffold elegantly solve this problem. Today, this molecule is a cornerstone in the synthesis of highly permeable semipeptidic macrocycles[3], p38 MAP kinase inhibitors for chronic obstructive pulmonary disease (COPD)[4], and RORγ modulators for autoimmune diseases[5].

Mechanistic Role in Enhancing Passive Permeability

The "rule-of-five" chemical space often limits the development of large macrocyclic drugs due to poor passive permeability. However, integrating the methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate scaffold into macrocycles fundamentally alters their physicochemical profile[3].

The Causality of N-Methylation and 2,5-Disubstitution

The inclusion of an N-methylated 2,5-disubstituted pyrrole ring drives permeability through two distinct mechanisms:

-

Reduction of Hydrogen Bond Donors (HBDs): Unsubstituted pyrroles act as HBDs. N-methylation eliminates this donor, increasing the compound's lipophilicity and facilitating membrane insertion.

-

Promotion of Intramolecular Hydrogen Bonds (IMHB): The specific spatial orientation (endo) forced by the 2,5-disubstitution aligns adjacent amide protons with facing carbonyl acceptors. This forms a stable IMHB network that "shields" the molecule's polarity from the hydrophobic lipid bilayer[2].

Fig 1: Logical relationship between pyrrole structural modifications and enhanced passive permeability.

Applications in Targeted Therapeutics

Beyond macrocycles, this scaffold is a critical intermediate in the synthesis of small-molecule inhibitors.

-

p38 MAP Kinase Inhibitors: p38 MAPK is a primary driver of pro-inflammatory cytokine release in COPD and Inflammatory Bowel Disease (IBD). The C5-formyl group of the pyrrole scaffold undergoes reductive amination to form the hinge-binding motif of narrow-spectrum kinase inhibitors, demonstrating high efficacy in reversing corticosteroid resistance in lung tissues[4].

-

RORγ Modulators: The retinoic acid receptor-related orphan receptor gamma (RORγ) is a master regulator of Th17 cell differentiation. By utilizing the C2-carboxylate for amide coupling, researchers have synthesized potent carboxamide-substituted pyrroles that antagonize RORγ, effectively suppressing IL-17 production in autoimmune disease models[5].

Fig 2: Synthetic workflow for the generation of the N-methylated pyrrole scaffold.

Quantitative Data & Reaction Optimization

The synthesis of methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate requires precise control over regioselectivity and protection mechanisms. The table below summarizes the causality behind the optimized reaction conditions[2].

| Reaction Step | Reagents & Conditions | Major Product | Yield / Ratio | Causality & Mechanistic Observation |

| Formylation | POCl₃, DMF, 0 °C to RT | Methyl 5-formyl-1H-pyrrole-2-carboxylate | 5:2 (C5 vs C4) | The C5 position is electronically favored for electrophilic attack; steric hindrance at C3 prevents C3-formylation. |

| N-Methylation | Dimethyl Carbonate (DMC), DABCO, 90 °C | Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate | >90% | DMC acts as a green methylating agent. DABCO acts as a nucleophilic catalyst to accelerate the N-alkylation. |

| Oxime Formation | NH₂OH·HCl, K₂CO₃, H₂O/MeOH | Pyrrole-oxime intermediate | 88% | Converts the reactive aldehyde into a stable, reducible oxime, preventing unwanted aldol condensations. |

| Reductive Protection | LiBH₄, Boc₂O, THF, RT | Boc-protected pyrrole-amine | 75% | Critical: One-pot reduction and protection traps the amine instantly, preventing azafulvene degradation. |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Physical state changes (e.g., color shifts, precipitation) serve as built-in quality control checkpoints.

Protocol A: Vilsmeier-Haack Formylation & Regioisomer Separation

Purpose: To introduce the C5-formyl group onto the pyrrole ring.

-

Reagent Preparation: Cool dry N,N-dimethylformamide (DMF) (440 mL) to 0 °C under an inert argon atmosphere. Dropwise add Phosphorus oxychloride (POCl₃) (1.44 mol).

-

Validation Checkpoint: The solution will turn pale yellow, confirming the formation of the active Vilsmeier chloroiminium ion[5].

-

-

Electrophilic Attack: Slowly add methyl pyrrole-2-carboxylate (1.0 mol) dissolved in DMF. Stir for 1 hour at 0 °C, then allow to warm to room temperature.

-

Quenching: Carefully pour the mixture over crushed ice and neutralize with saturated aqueous sodium acetate.

-

Causality: Sodium acetate hydrolyzes the iminium intermediate to the aldehyde without degrading the ester.

-

-

Purification: Extract with ethyl acetate, concentrate, and subject to silica gel chromatography. The 5-formyl regioisomer elutes first due to lower polarity compared to the 4-formyl isomer[2].

Protocol B: N-Methylation via Green Chemistry

Purpose: To lock the pyrrole nitrogen, preventing H-bond donation and azafulvene formation.

-

Reaction Setup: Combine the isolated methyl 5-formyl-1H-pyrrole-2-carboxylate (10 mmol) with Dimethyl Carbonate (DMC) (50 mL) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (1 mmol).

-

Reflux: Heat the mixture to 90 °C for 12 hours.

-

Validation Checkpoint: TLC monitoring (Hexane:EtOAc 7:3) will show a complete shift to a higher Rf value, as the loss of the N-H bond significantly reduces the molecule's affinity for the silica stationary phase.

-

-

Isolation: Evaporate the unreacted DMC under reduced pressure to yield the pure methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate as an off-white solid[2].

Protocol C: One-Pot Oxime Reduction and Boc-Protection

Purpose: To convert the aldehyde to a protected amine for macrocyclization without triggering degradation.

-

Oxime Formation: Disperse the N-methylated aldehyde (9.90 mmol) in water/methanol at 80 °C. Add hydroxylamine hydrochloride (9.90 mmol) and K₂CO₃. Upon cooling, filter the resulting white precipitate (the oxime)[2].

-

Reductive Trapping: Dissolve the oxime in dry THF. Add Di-tert-butyl dicarbonate (Boc₂O) (2.0 eq), followed by the slow addition of Lithium borohydride (LiBH₄) (3.0 eq) at 0 °C.

-

Causality & Validation: The reduction of the oxime generates a highly nucleophilic primary amine. If unprotected, the electron-rich pyrrole pushes electron density to expel ammonia, forming a black azafulvene polymer. The presence of Boc₂O acts as a kinetic trap; the immediate formation of a stable, clear solution (and subsequent white solid upon aqueous workup) validates that the amine was successfully protected before degradation could occur[2].

-

Conclusion

The discovery and optimization of methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate represent a masterclass in rational scaffold design. By utilizing N-methylation to eliminate hydrogen bond donors and prevent azafulvene degradation, medicinal chemists have unlocked a highly stable, versatile building block. Whether utilized to force intramolecular hydrogen bonding in passive-permeable macrocycles or to serve as the structural core for potent p38 MAPK and RORγ inhibitors, this compound remains a critical asset in the modern drug discovery toolkit.

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US10072034B2 - Kinase inhibitors - Google Patents [patents.google.com]

- 5. US9458104B2 - Carboxamide or sulfonamide substituted nitrogen-containing 5-membered heterocycles as modulators for the orphan nuclear receptor RORγ - Google Patents [patents.google.com]

The Ubiquitous Aldehyde: A Technical Guide to the Natural Occurrence of Pyrrole-2-Carboxaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Pyrrole-2-carboxaldehyde (P-2-C) and its derivatives represent a fascinating and structurally diverse class of heterocyclic compounds. Far from being mere chemical curiosities, these molecules are synthesized by a wide array of organisms, from marine sponges and terrestrial plants to fungi and bacteria. Their biogenesis is equally varied, arising from both tightly regulated enzymatic pathways and spontaneous, non-enzymatic reactions such as the Maillard reaction. This guide provides an in-depth exploration of the natural occurrence of P-2-C derivatives, their biosynthetic origins, and their significant, often potent, biological activities. We will delve into the technical methodologies for their isolation and structural elucidation, offering field-proven insights to empower researchers in the discovery and development of novel therapeutic agents based on this versatile scaffold.

Introduction: The Significance of the Pyrrole-2-Carboxaldehyde Core

The pyrrole ring is a fundamental structural motif in a vast number of biologically active natural products.[1] The addition of a carboxaldehyde group at the C-2 position endows the molecule with a unique chemical reactivity, making it a crucial pharmacophore and a versatile synthetic intermediate. Naturally occurring pyrrole-2-carboxaldehyde derivatives have garnered significant attention for their broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[2]

One of the most well-known P-2-C derivatives is pyrraline, a biomarker for diabetes formed through the Maillard reaction between glucose and lysine.[3] This highlights the dual nature of these compounds: they can be products of complex, enzyme-catalyzed biosynthetic pathways, or they can be formed through the spontaneous reactions of sugars and amino acids that occur during food processing and in physiological systems.[3][4] This guide will navigate the diverse origins and profound biological implications of these ubiquitous aldehydes.

Biosynthetic Pathways: Nature's Two-Pronged Approach

The presence of pyrrole-2-carboxaldehyde derivatives across different biological kingdoms can be attributed to two primary modes of formation: enzymatic biosynthesis and non-enzymatic synthesis via the Maillard reaction.

Enzymatic Biosynthesis: The Proline Pathway

In many microorganisms, the biosynthesis of the pyrrole-2-carboxylate scaffold, a direct precursor to the aldehyde, originates from the amino acid L-proline.[5] This transformation is a testament to nature's efficiency, co-opting primary metabolites for secondary metabolic pathways. The key steps involve an ATP-dependent activation of L-proline, its loading onto a peptidyl carrier protein (PCP), and subsequent oxidation.

The conversion of L-proline to pyrrolyl-2-carboxyl-S-PCP is catalyzed by a suite of enzymes including an adenylation (A) domain, a peptidyl carrier protein (PCP) domain, and an acyl-CoA dehydrogenase homolog.[5] This process effectively partitions proline from primary metabolism into a dedicated pathway for the synthesis of complex natural products.[5] The resulting pyrrole-2-carboxylate can then be released and subsequently reduced to pyrrole-2-carboxaldehyde.

A more recent discovery has identified an enzymatic pathway for the production of pyrrole-2-carboxaldehyde from pyrrole via CO2 fixation, utilizing a UbiD-type decarboxylase and a carboxylic acid reductase (CAR).[6] This novel biocatalytic cascade highlights the diverse enzymatic strategies nature employs to construct this important molecular scaffold.[6]

Non-Enzymatic Synthesis: The Maillard Reaction

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is a major source of pyrrole-2-carboxaldehyde derivatives, particularly in thermally processed foods and in vivo under physiological conditions.[3] This non-enzymatic browning reaction is responsible for the characteristic color and flavor of many cooked foods.

The formation of P-2-C derivatives through the Maillard reaction typically begins with the condensation of a reducing sugar, such as glucose, with an amino acid to form a Schiff base, which then rearranges to an Amadori product.[3] Subsequent dehydration and cyclization steps lead to the formation of the pyrrole ring with the aldehyde functionality. The specific structure of the resulting P-2-C derivative is dependent on the starting amino acid. For example, the reaction of glucose with γ-aminobutyric acid (GABA) can yield γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid.[3]

Natural Occurrence: A Kingdom-Spanning Distribution

Pyrrole-2-carboxaldehyde derivatives have been isolated from a remarkable diversity of natural sources, a testament to their convergent evolution and chemical stability.

Marine Organisms: A Rich Source of Novel Derivatives

Marine environments, particularly sponges, have proven to be a prolific source of structurally unique P-2-C derivatives.[1] Sponges of the genus Mycale, for instance, have yielded a variety of 5-alkylpyrrole-2-carboxaldehydes with long, unsaturated alkyl chains.[7] These lipophilic compounds often exhibit significant biological activities. Other marine sponges, such as Oscarella lobularis and Laxosuberites sp., have also been found to produce P-2-C derivatives.[1] The structural diversity of these marine-derived compounds, including halogenated and polycyclic variants, makes them attractive targets for drug discovery.

Terrestrial Plants: From Flavor to Pharmacology

In the plant kingdom, P-2-C derivatives contribute to the flavor and aroma of various foods and have also been identified as having medicinal properties. They have been detected in raw cane sugar and roasted chicory root, often as lactone derivatives formed by the condensation of a hydroxymethyl group on the pyrrole ring with the carboxylic acid of an amino acid precursor.[8] Furthermore, these compounds have been isolated from medicinal plants such as Salvia miltiorrhiza and the fruits of Celastrus orbiculatus.[1] The seeds of the common watermelon (Citrullus lanatus) have also been found to contain novel P-2-C derivatives.[3]

Fungi and Microorganisms: A Microbial Arsenal

Fungi, both edible mushrooms and endophytic species, are a significant source of P-2-C derivatives.[3] For example, several novel P-2-C compounds have been isolated from the edible mushroom Phlebopus portentosus.[1] Endophytic fungi, which live within plant tissues, have also been shown to produce these compounds, suggesting a role in the host-microbe interaction.[3] Additionally, bacteria such as Pseudomonas aeruginosa are involved in the biosynthesis of P-2-C, highlighting the widespread distribution of these compounds in the microbial world.[6]

Biological Activities: A Spectrum of Therapeutic Potential

The structural diversity of naturally occurring pyrrole-2-carboxaldehyde derivatives is mirrored by their broad range of biological activities. This makes them a promising scaffold for the development of new therapeutic agents.

| Biological Activity | Example Compound(s) | Source Organism(s) | Reference(s) |

| Antimicrobial | Pyrrole-imidazole alkaloids | Marine sponges (e.g., Agelas) | [2] |

| Anti-inflammatory | Pyrrolizidine alkaloids | Madhuca pasquieri | [2] |

| Anticancer/Cytotoxic | Various pyrrole alkaloids | Marine and terrestrial organisms | [2] |

| Hepatoprotective | Pyrrole-2-carboxaldehydes | Wheat bran | [9] |

| NQO1 Inducing Activity | P-2-C derivative from Mycoleptodonoides aitchisonii | Mycoleptodonoides aitchisonii | [3] |

Pyrrole alkaloids have demonstrated significant potential as antimicrobial agents against a wide range of bacteria and fungi, a particularly important activity in the face of rising antibiotic resistance.[2] Several P-2-C derivatives have also been identified as potent anti-inflammatory agents, often by inhibiting the production of key inflammatory mediators like nitric oxide (NO).[2] Furthermore, the cytotoxic effects of these compounds against various cancer cell lines have been documented, with mechanisms of action that include targeting microtubule polymerization and various kinases.[2] Recent studies have also highlighted the hepatoprotective effects of certain P-2-C derivatives found in wheat bran.[9]

Experimental Protocols: A Guide to Isolation and Characterization

The successful isolation and structural elucidation of pyrrole-2-carboxaldehyde derivatives from complex natural matrices require a systematic and multi-technique approach. The causality behind these experimental choices lies in the need to separate compounds with varying polarities and to unambiguously determine their three-dimensional structures.

Extraction and Isolation Workflow

The initial extraction of P-2-C derivatives from their natural source is a critical step that dictates the overall yield and purity of the final compounds. The choice of solvent and extraction technique is paramount and depends on the polarity of the target molecules and the nature of the source material.

Step-by-Step General Protocol for Isolation from Marine Sponges:

-

Sample Preparation: Lyophilize (freeze-dry) the sponge material to remove water, which can interfere with the extraction process.

-